molecular formula C11H6Cl3N B12077451 2-Chloro-4-(3,5-dichlorophenyl)pyridine

2-Chloro-4-(3,5-dichlorophenyl)pyridine

Cat. No.: B12077451
M. Wt: 258.5 g/mol
InChI Key: LMUZCEYYHRGVMN-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-dichlorophenyl)pyridine: is a heterocyclic organic compound with the following chemical structure:

This compound belongs to the pyridine family and contains both chlorine and fluorine atoms. Its systematic name is This compound . Let’s explore its preparation methods, chemical reactions, and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-4-(3,5-dichlorophenyl)pyridine . One common method involves the Suzuki–Miyaura coupling reaction, which joins aryl halides (such as chlorobenzene) with boronic acids or boron reagents. In this case, the boron reagent would be an organoboron compound. The reaction proceeds under mild conditions and is widely used in organic synthesis .

Industrial Production: The industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions using appropriate catalysts and optimized conditions. The choice of boron reagents plays a crucial role in achieving high yields and selectivity.

Chemical Reactions Analysis

Reactivity:

2-Chloro-4-(3,5-dichlorophenyl)pyridine: undergoes various chemical reactions, including:

    Substitution: It can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Arylation: It can serve as an arylating agent in cross-coupling reactions.

Common Reagents and Conditions:

    Boron Reagents: As mentioned earlier, boron reagents play a crucial role in its synthesis.

    Palladium Catalysts: These are essential for Suzuki–Miyaura coupling.

    Base: Often used to facilitate the coupling reaction.

Major Products: The major products formed from its reactions include arylated derivatives and substituted pyridines.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use it as a building block for more complex molecules.

    Functional Materials: It contributes to the design of functional materials due to its unique structure.

Biology and Medicine:

    Biological Studies: Scientists investigate its interactions with biological targets.

    Drug Discovery: It may serve as a lead compound for drug development.

Industry:

    Agrochemicals: It finds applications in crop protection.

    Materials Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The exact mechanism by which 2-Chloro-4-(3,5-dichlorophenyl)pyridine exerts its effects depends on its specific application. It likely interacts with cellular targets, affecting pathways relevant to its intended purpose.

Comparison with Similar Compounds

While there are no direct analogs with identical substituents, we can compare it to related pyridine derivatives. Its unique combination of chlorine and fluorine atoms sets it apart from other compounds.

Properties

Molecular Formula

C11H6Cl3N

Molecular Weight

258.5 g/mol

IUPAC Name

2-chloro-4-(3,5-dichlorophenyl)pyridine

InChI

InChI=1S/C11H6Cl3N/c12-9-3-8(4-10(13)6-9)7-1-2-15-11(14)5-7/h1-6H

InChI Key

LMUZCEYYHRGVMN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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